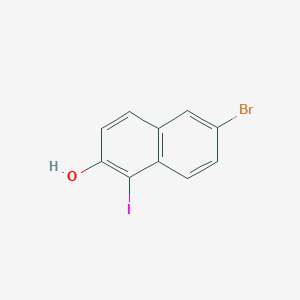
6-bromo-1-iodonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-iodonaphthalen-2-ol is an organic compound with the molecular formula C10H6BrIO It is a derivative of naphthol, characterized by the presence of both iodine and bromine atoms on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-bromo-1-iodonaphthalen-2-ol can be synthesized through a multi-step process involving the bromination and iodination of 2-naphthol. One common method involves the bromination of 2-naphthol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum bromide (AlBr3) to yield 6-bromo-2-naphthol . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to produce 1-iodo-6-bromo-2-naphthol .
Industrial Production Methods: Industrial production of 1-iodo-6-bromo-2-naphthol typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-bromo-1-iodonaphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones or reduction to yield dehalogenated products.
Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like AlBr3.
Iodination: Iodine (I2) with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) under mild conditions.
Major Products Formed:
Substitution Products: Various substituted naphthols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled aromatic systems.
Aplicaciones Científicas De Investigación
6-bromo-1-iodonaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-iodo-6-bromo-2-naphthol involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Membrane Disruption: It can disrupt cellular membranes, leading to increased permeability and leakage, which is particularly useful in antimicrobial applications.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
6-bromo-1-iodonaphthalen-2-ol can be compared with other halogenated naphthols:
6-Bromo-2-naphthol: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
1-Iodo-2-naphthol: Contains only the iodine atom, which affects its reactivity and applications differently.
2-Naphthol: The parent compound without halogenation, used as a precursor in various organic syntheses.
Uniqueness: The presence of both iodine and bromine atoms in 1-iodo-6-bromo-2-naphthol imparts unique reactivity and versatility, making it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
IUPAC Name |
6-bromo-1-iodonaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNUMQZTKPJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2I)O)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
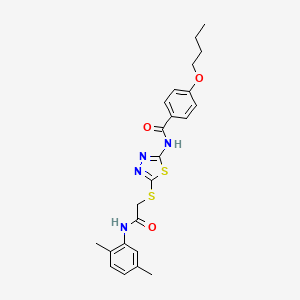
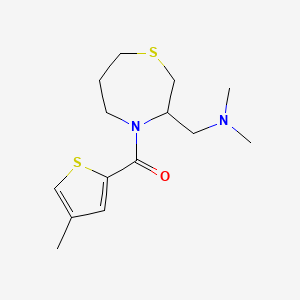
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
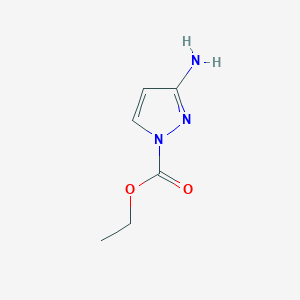

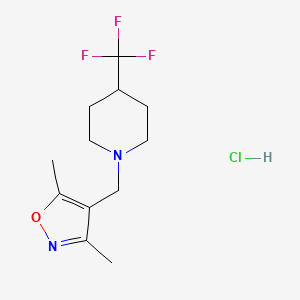

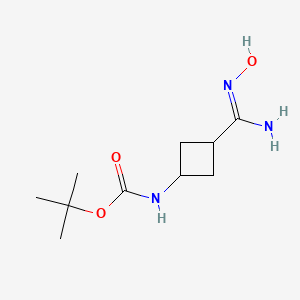
![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
